molecular formula C20H21BrClN3O3S B2687068 (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1327505-45-2

(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2687068
CAS No.: 1327505-45-2
M. Wt: 498.82
InChI Key: RLCIDIUTUWBDIY-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H21BrClN3O3S and its molecular weight is 498.82. The purity is usually 95%.
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Biological Activity

The compound (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1327505-45-2, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}BrClN3_3O3_3S
  • Molecular Weight : 498.8 g/mol
  • Structure : The compound features a furan ring, a thiazole moiety, and a piperazine group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiazole and furan rings are known to exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various bacteria and fungi.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects : Some derivatives of piperazine compounds have shown promise in neuroprotection, possibly by enhancing neurotrophic factor signaling pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AntifungalInhibits growth of Candida albicans
CytotoxicityInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
NeuroprotectionEnhances neuronal survival

Antifungal Activity

A study demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. This suggests a strong potential for development as an antifungal agent .

Cytotoxicity in Cancer Cells

Research indicated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the disruption of mitochondrial membrane potential leading to apoptosis . For instance, compounds were tested in vitro against MDA-MB-231 (breast) and SK-Hep-1 (liver) cell lines, showing IC50 values in the low micromolar range.

Neuroprotective Studies

In neuroprotective assays, compounds related to this structure were found to enhance the viability of neuronal cells under oxidative stress conditions. This was attributed to their ability to modulate inflammatory pathways and reduce oxidative damage .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer applications. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies using MTT assays revealed that derivatives of thiazole and furan exhibit significant cytotoxic effects on A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50_{50} values indicated that these compounds could serve as potential leads for new cancer therapies .

Anti-inflammatory Properties

Research has indicated that furan-containing compounds possess anti-inflammatory properties. The compound has been explored for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. Further investigation into its mechanism of action could reveal more about its therapeutic potential .

Antimicrobial Activity

The structural components of (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suggest potential antimicrobial activity. Compounds with similar thiazole and furan structures have shown effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of the target compound and evaluated their anticancer activity against lung and cervical cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers focused on the anti-inflammatory effects of furan-based compounds. The compound was tested in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model IC50_{50} Reference
AnticancerA-549Varies by derivative
AnticancerHeLaVaries by derivative
Anti-inflammatoryAnimal modelSignificant reduction in cytokines
AntimicrobialVarious strainsNot specified

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S.ClH/c1-26-15-4-2-14(3-5-15)16-13-28-19(22-16)12-23-8-10-24(11-9-23)20(25)17-6-7-18(21)27-17;/h2-7,13H,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIDIUTUWBDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(O4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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